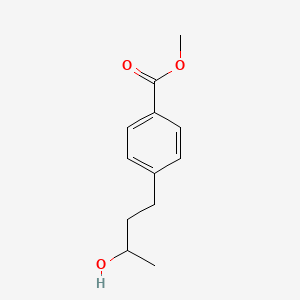
Methyl 4-(3-hydroxybutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-hydroxybutyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxybutyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(3-hydroxybutyl)benzoate can be synthesized through an esterification reaction. The process involves the reaction of benzoic acid with 3-hydroxybutanol in the presence of an acidic catalyst such as sulfuric acid or phosphoric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-hydroxybutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: The major product is 4-(3-carboxybutyl)benzoic acid.
Reduction: The major product is 4-(3-hydroxybutyl)benzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonic acid groups.
Applications De Recherche Scientifique
Methyl 4-(3-hydroxybutyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: It is used as a fragrance ingredient in perfumes and as a plasticizer in polymer production.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-hydroxybutyl)benzoate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active hydroxybutylbenzoic acid. This compound can then interact with cellular pathways, potentially affecting enzyme activity and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-hydroxybutyl)benzoate
- Butylparaben (Butyl 4-hydroxybenzoate)
- Ethylparaben (Ethyl 4-hydroxybenzoate)
- Propylparaben (Propyl 4-hydroxybenzoate)
Uniqueness
Methyl 4-(3-hydroxybutyl)benzoate is unique due to the specific position of the hydroxybutyl group on the benzene ring. This structural difference can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
methyl 4-(3-hydroxybutyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(13)3-4-10-5-7-11(8-6-10)12(14)15-2/h5-9,13H,3-4H2,1-2H3 |
Clé InChI |
DFXGVSBPDCDFIM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=C(C=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


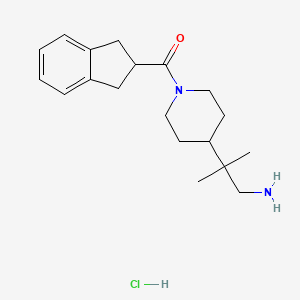

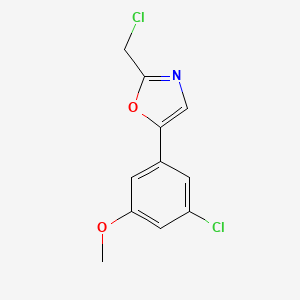
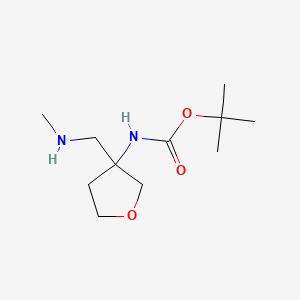
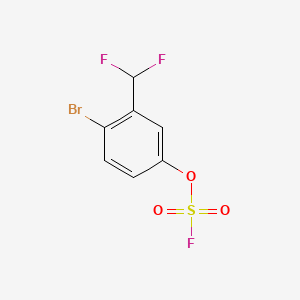
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
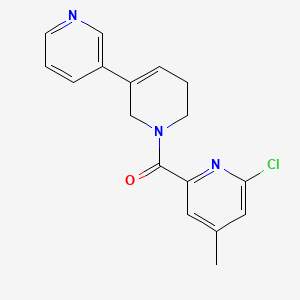
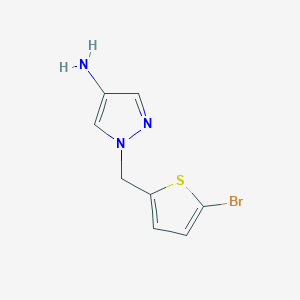
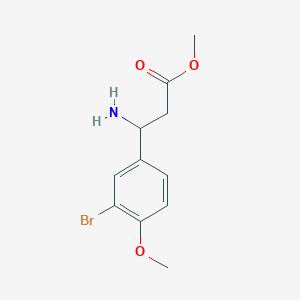
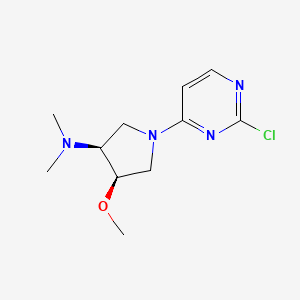

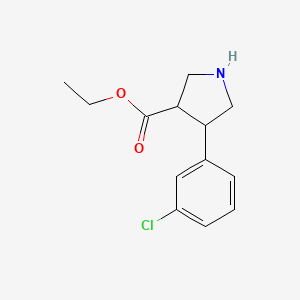

![3-[3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-amido]benzene-1-sulfonyl fluoride](/img/structure/B13553074.png)
